molecular formula C15H22N2O2 B1322296 Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate CAS No. 550371-76-1

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate

Cat. No.: B1322296
CAS No.: 550371-76-1
M. Wt: 262.35 g/mol
InChI Key: GQOGIYJQPWKVED-UHFFFAOYSA-N
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Description

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Heterocycle Formation

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is recognized for its utility in asymmetric synthesis, especially in the formation of chiral amines and derivatives. It is notably effective in the stereoselective synthesis of amines through the use of chiral auxiliaries like tert-butanesulfinamide. This process facilitates the production of structurally diverse piperidines, pyrrolidines, and azetidines, which are critical structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Pharmaceutical Synthesis

The compound plays a pivotal role in pharmaceutical synthesis, as illustrated by its involvement in the synthesis of vandetanib, a therapeutic agent. The synthesis pathway of vandetanib highlights the role of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in key steps like substitution, deprotection, and cyclization, demonstrating its importance in producing compounds with high yield and commercial value (Mi, 2015).

Environmental and Synthetic Phenolic Antioxidant Studies

The compound's derivatives, like tert-butyl phenols, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These studies contribute significantly to understanding the environmental and health impacts of synthetic phenolic antioxidants (SPAs), which are used widely in industrial and commercial products to inhibit oxidation and extend product shelf life (Liu & Mabury, 2020).

Central Nervous System (CNS) Drug Development

The structure of this compound is relevant in the context of CNS drug development. The presence of heteroatoms like nitrogen, sulfur, and oxygen in heterocycles forms the basis for synthesizing compounds that could potentially influence CNS activity, ranging from depression to convulsion. This opens pathways for developing novel CNS-acting drugs (Saganuwan, 2017).

Bioactive Compound Synthesis

The tert-butyl group, as seen in this compound, is also significant in synthesizing various bioactive compounds. These compounds show promise as antioxidants, anticancer, antimicrobial, and antibacterial agents. This highlights the compound's potential in future chemical preparations for different biological activities (Dembitsky, 2006).

Properties

IUPAC Name

tert-butyl 4-pyridin-4-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOGIYJQPWKVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622160
Record name tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550371-76-1
Record name tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.336 g of 5% Pd/C is added to 0.821 g of tert-butyl 3,6-dihydro-4,4′-bipyridine-1(2H)-carboxylate, dissolved in 65 ml of methanol, in a high-pressure reactor under nitrogen. The reaction mixture is placed under a pressure of 3 atmospheres of hydrogen at 25° C. and stirred mechanically for 1 h. The palladium is filtered off on Whatman paper (registered trademark) and is washed with methanol. The solvent is evaporated and the residue is then chromatographed on silica gel, heptane/ethyl acetate (8/2) to heptane/ethyl acetate (1/1) elution gradient. 0.552 g of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is obtained.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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65 mL
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solvent
Reaction Step Two
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0.821 g
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reactant
Reaction Step Three
Name
Quantity
0.336 g
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catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dichloromethane (0.1 ml) was added to a suspension of zinc (2 g, 31.7 mmol) in N,N-dimethylformamide (5 ml), and the mixture warmed until gas evolution occurred. tert-Butyl 4-iodo-1-piperidinecarboxylate (EP 1078928) (4.9 g, 15.8 mmol), and hydroquinone (35 mg, 0.32 mmol) in N,N-dimethylformamide (5 ml) was added, and the mixture warmed until an exotherm was evident. 4-Bromopyridine (1 g, 6.33 mmol), tris(dibenzylideneacetone)dipalladium (0) (73 mg, 0.127 mmol) and tri(2-furyl)phosphine (59 mg, 0.25 mmol) in N,N-dimethylformamide (5 ml) were added, and the reaction stirred at 60° C. for 30 minutes. The cooled mixture was partitioned between water (100 ml) and diethyl ether (50 ml), and the layers separated. The aqueous phase was extracted with diethyl ether (2×50 ml), the combined organic solutions washed with brine (50 ml), dried (MgSO4) and evaporated under reduced pressure, to give a brown oil. This was purified by column chromatography on silica gel using ethyl acetate:pentane (50:50) as eluant to afford the title compound as a yellow oil, 1.1 g.
Quantity
5 mL
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solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
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Quantity
0.1 mL
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solvent
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Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
35 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
59 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
73 mg
Type
catalyst
Reaction Step Three

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